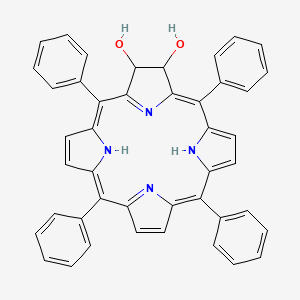![molecular formula C9H13BrO2 B12839780 1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one CAS No. 88888-28-2](/img/structure/B12839780.png)
1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-methoxybicyclo[222]octan-2-one is an organic compound characterized by a bicyclic structure with a bromine atom and a methoxy group attached to the octane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one typically involves the bromination of 4-methoxybicyclo[2.2.2]octan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the bicyclic structure can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.
Major Products
Substitution: Formation of 4-methoxybicyclo[2.2.2]octan-2-one derivatives with different functional groups.
Oxidation: Formation of 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Formation of 4-methoxybicyclo[2.2.2]octan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxy group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-methylbicyclo[2.2.2]octane
- 1-Methoxy-4-methylbicyclo[2.2.2]octane
- 1-Bromo-4-hydroxybicyclo[2.2.2]octan-2-one
Uniqueness
1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one is unique due to the presence of both a bromine atom and a methoxy group on the bicyclic structure. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in synthetic chemistry and biological research.
Eigenschaften
CAS-Nummer |
88888-28-2 |
|---|---|
Molekularformel |
C9H13BrO2 |
Molekulargewicht |
233.10 g/mol |
IUPAC-Name |
1-bromo-4-methoxybicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H13BrO2/c1-12-8-2-4-9(10,5-3-8)7(11)6-8/h2-6H2,1H3 |
InChI-Schlüssel |
QSSKRBOYHJJXKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC12CCC(CC1)(C(=O)C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



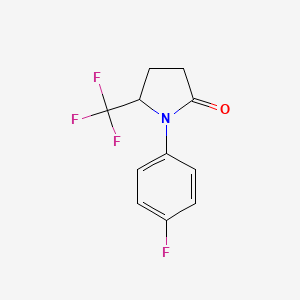
![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)

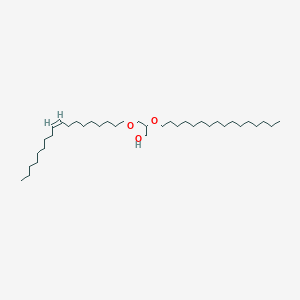
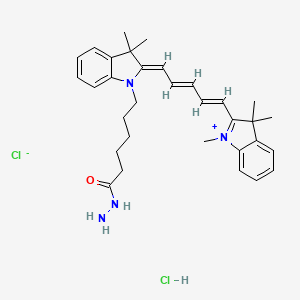

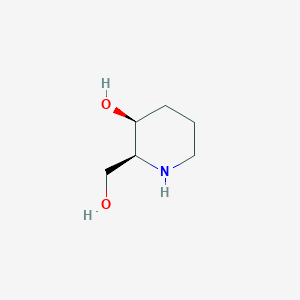

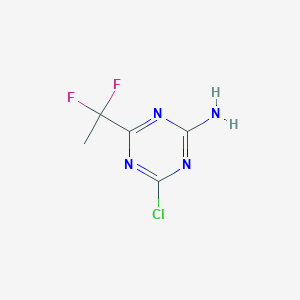
![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
